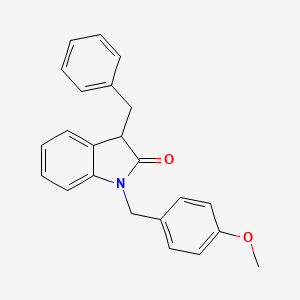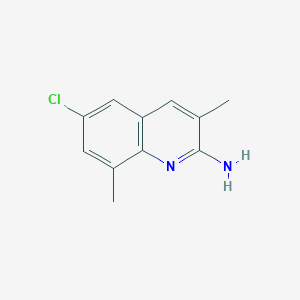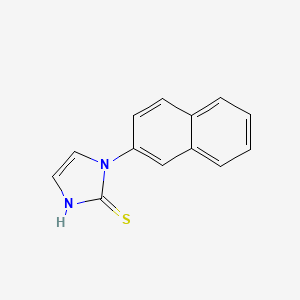![molecular formula C19H17N3O8 B14131616 Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate CAS No. 88796-72-9](/img/structure/B14131616.png)
Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their significant biological activities, including antimicrobial and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate typically involves the nitration of furan derivatives followed by esterification and amination reactions. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to further reactions to introduce the ethyl ester and amino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moieties can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted nitrofuran compounds, which can have varied biological activities .
Applications De Recherche Scientifique
Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activities and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings
Mécanisme D'action
The mechanism of action of Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate involves the inhibition of bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial growth and survival. The compound’s nitrofuran moieties are crucial for its activity, as they undergo reduction to form reactive intermediates that interact with bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antimicrobial properties.
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Effective against bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate is unique due to its specific structure, which combines the nitrofuran moieties with an ethyl ester and amino groups.
Propriétés
Numéro CAS |
88796-72-9 |
|---|---|
Formule moléculaire |
C19H17N3O8 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
ethyl 2-[bis[(5-nitrofuran-2-yl)methyl]amino]benzoate |
InChI |
InChI=1S/C19H17N3O8/c1-2-28-19(23)15-5-3-4-6-16(15)20(11-13-7-9-17(29-13)21(24)25)12-14-8-10-18(30-14)22(26)27/h3-10H,2,11-12H2,1H3 |
Clé InChI |
LLZZICPARPKBLZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1N(CC2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


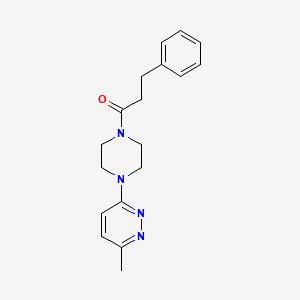
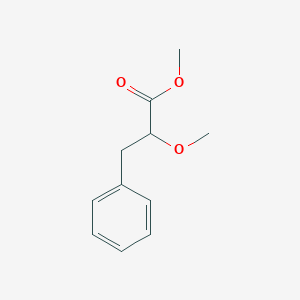
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)
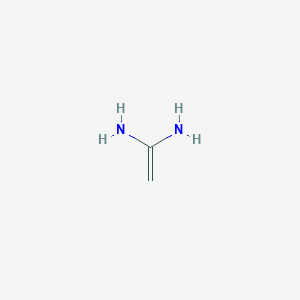
![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)
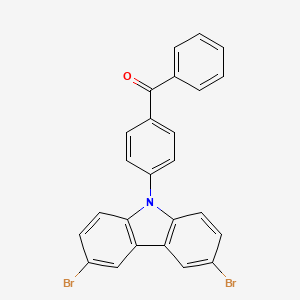


![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
